
2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester
説明
The compound “2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester” is a type of boronic acid pinacol ester . It has a molecular weight of 319.21 and its IUPAC name is methyl 3-((dimethylamino)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Synthesis Analysis
The synthesis of boronic acid pinacol esters often involves borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound includes a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a dimethylaminomethyl group, and a carboxyphenyl group . The InChI code is 1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-8-12(15(20)21-7)10-13(14)11-19(5)6/h8-10H,11H2,1-7H3 .Chemical Reactions Analysis
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . Protodeboronation of pinacol boronic esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar boronic acid pinacol esters indicate that they are generally solid at room temperature . The density is approximately 0.9±0.1 g/cm3 .科学的研究の応用
1. Synthesis of Alkene-1,1-diboronic Esters
Research indicates the potential for synthesizing alkene-1,1-diboronic esters via condensation reactions involving triborylmethide ions and ketones or aldehydes. This process, which tolerates various functional groups, could be facilitated using compounds like 2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester, making them valuable synthetic intermediates (Matteson & Tripathy, 1974).
2. Nucleophilic Addition Reactions
The activation of vinylboronic esters of pinacol with dimethylzinc allows for the nucleophilic addition of the vinyl group onto nitrones, producing N-allylic hydroxylamines. Compounds like 2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester could be used in such reactions, offering excellent yields and showcasing their utility in organic synthesis (Pandya et al., 2003).
3. Formation of Allenyl-Bearing Stereogenic Centers
Catalytic enantioselective allylic substitutions that involve the addition of an allenyl group and the formation of tertiary or quaternary carbon stereogenic centers have been described using allenylboronic acid pinacol ester. This approach could potentially be adapted for compounds like 2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester, facilitating the creation of chiral products (Jung & Hoveyda, 2012).
4. Development of H2O2-Responsive Delivery Vehicles
The synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester suggests that 2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester could be integrated into polymers. These polymers could serve as potential H2O2-responsive delivery vehicles, demonstrating versatility in material science applications (Cui et al., 2017).
5. Phosphorescence Properties in Organic Molecules
Arylboronic esters, such as 2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester, have been found to exhibit phosphorescence properties in the solid state at room temperature. This discovery challenges the notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups, opening up new avenues for research in materials science (Shoji et al., 2017).
作用機序
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis . The compound, being a boronic ester, plays a crucial role as a building block in this reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation of this compound allows for a transformation known as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a wide range of functional groups, including oxidations, aminations, halogenations, and various C-C bond formations .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, like this compound, can pose challenges in terms of their removal at the end of a sequence . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . For instance, the protodeboronation of this compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which the reactions are carried out.
Safety and Hazards
特性
IUPAC Name |
3-[(dimethylamino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-7-11(14(19)20)9-12(13)10-18(5)6/h7-9H,10H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLJZIXCVRSACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124594 | |
| Record name | Benzoic acid, 3-[(dimethylamino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylaminomethyl)-4-carboxyphenylboronic acid pinacol ester | |
CAS RN |
2096330-03-7 | |
| Record name | Benzoic acid, 3-[(dimethylamino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[(dimethylamino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



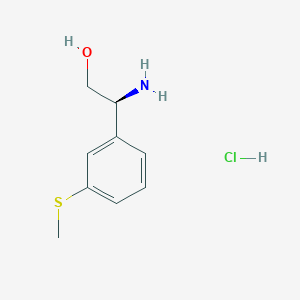

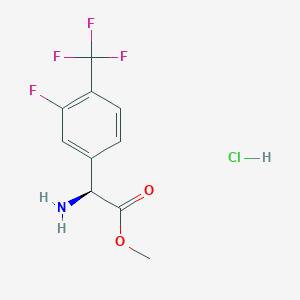
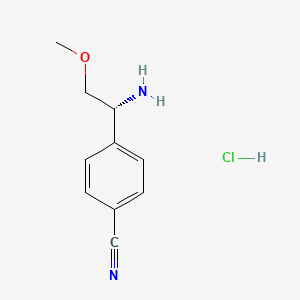



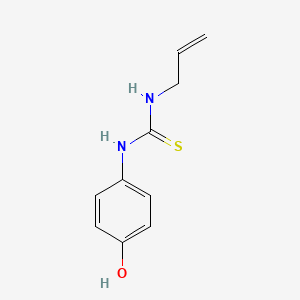
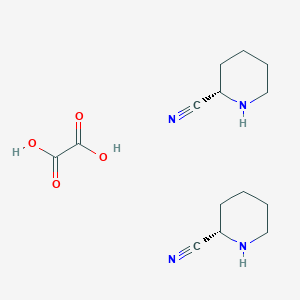
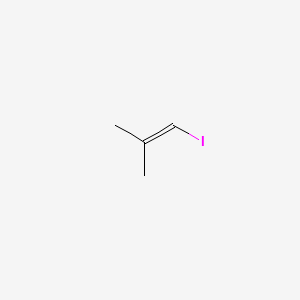
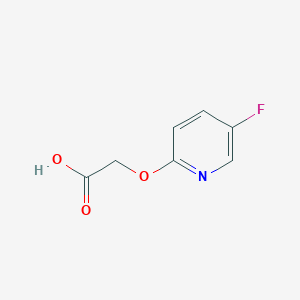
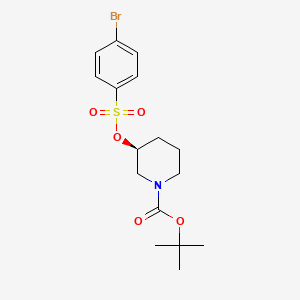
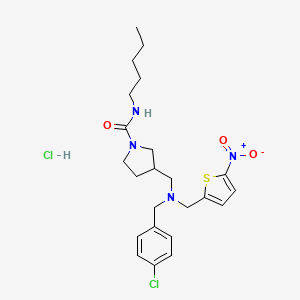
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)